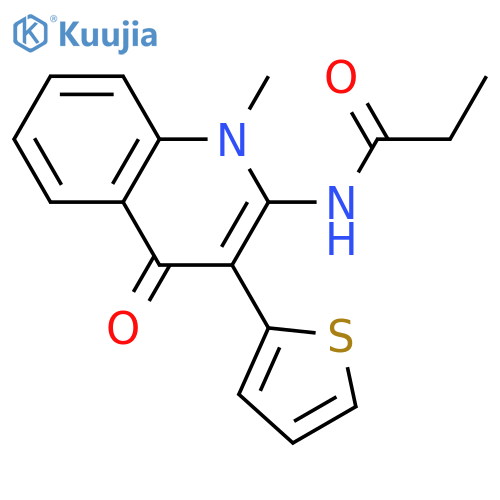Cas no 896843-40-6 (N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide)

896843-40-6 structure
商品名:N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide
CAS番号:896843-40-6
MF:C17H16N2O2S
メガワット:312.386142730713
CID:5440499
N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide
- Propanamide, N-[1,4-dihydro-1-methyl-4-oxo-3-(2-thienyl)-2-quinolinyl]-
- N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide
-
- インチ: 1S/C17H16N2O2S/c1-3-14(20)18-17-15(13-9-6-10-22-13)16(21)11-7-4-5-8-12(11)19(17)2/h4-10H,3H2,1-2H3,(H,18,20)
- InChIKey: LRTZQXXWFYSUTG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=C(C2SC=CC=2)C(=O)C2=C(N1C)C=CC=C2)(=O)CC
N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3225-6748-5mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-6748-2mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3225-6748-20mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
| Life Chemicals | F3225-6748-10mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3225-6748-10μmol |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-6748-20μmol |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3225-6748-2μmol |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3225-6748-3mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-6748-5μmol |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-6748-1mg |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
896843-40-6 | 90%+ | 1mg |
$54.0 | 2023-04-27 |
N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
896843-40-6 (N-1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-ylpropanamide) 関連製品
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
